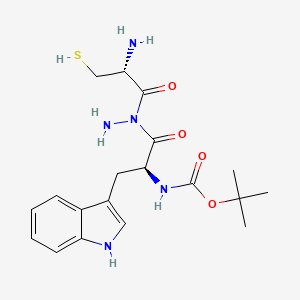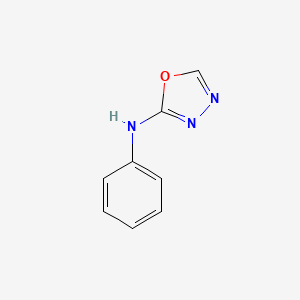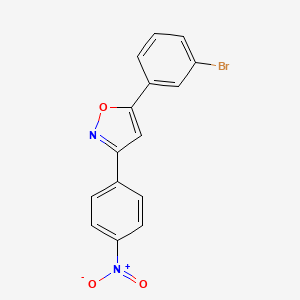
L-Alanyl-L-prolyl-L-alanyl-L-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Alanyl-L-prolyl-L-alanyl-L-alanine is a tetrapeptide composed of four amino acids: alanine, proline, alanine, and alanine. This compound is a part of the peptide family, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes, including signaling, enzymatic activity, and structural functions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-prolyl-L-alanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified using techniques such as HPLC (High-Performance Liquid Chromatography).
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high efficiency and reproducibility. The use of large-scale reactors and advanced purification systems allows for the production of high-purity peptides suitable for various applications.
化学反应分析
Types of Reactions
L-Alanyl-L-prolyl-L-alanyl-L-alanine can undergo several types of chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the tetrapeptide into its constituent amino acids.
Oxidation: The peptide can undergo oxidation reactions, particularly at the proline residue, leading to the formation of oxidized derivatives.
Substitution: The amino acid residues can be modified through substitution reactions, where specific side chains are replaced with other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Substitution: Reagents such as N-hydroxysuccinimide (NHS) esters and carbodiimides are used for side-chain modifications.
Major Products Formed
Hydrolysis: Yields individual amino acids (alanine and proline).
Oxidation: Produces oxidized derivatives of the peptide.
Substitution: Results in modified peptides with altered side chains.
科学研究应用
L-Alanyl-L-prolyl-L-alanyl-L-alanine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and peptide bond formation.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle and in wound healing.
Industry: Utilized in the development of peptide-based materials and as a component in cosmetic formulations.
作用机制
The mechanism of action of L-Alanyl-L-prolyl-L-alanyl-L-alanine involves its interaction with specific molecular targets and pathways. As a peptide, it can bind to receptors on cell surfaces, triggering intracellular signaling cascades. The proline residue introduces a conformational constraint, influencing the peptide’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific biological context in which the peptide is used.
相似化合物的比较
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide consisting of alanine and glutamine, used in dietary supplementation and parenteral nutrition.
L-Alanyl-L-phenylalanine: A dipeptide composed of alanine and phenylalanine, studied for its metabolic properties.
L-Alanyl-L-valine: A dipeptide of alanine and valine, known for its sorption properties and thermal stability.
Uniqueness
L-Alanyl-L-prolyl-L-alanyl-L-alanine is unique due to the presence of proline, which introduces a rigid structure and influences the peptide’s conformational properties. This rigidity can enhance the peptide’s stability and binding specificity, making it valuable for various research and industrial applications.
属性
| 82748-47-8 | |
分子式 |
C14H24N4O5 |
分子量 |
328.36 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H24N4O5/c1-7(15)13(21)18-6-4-5-10(18)12(20)16-8(2)11(19)17-9(3)14(22)23/h7-10H,4-6,15H2,1-3H3,(H,16,20)(H,17,19)(H,22,23)/t7-,8-,9-,10-/m0/s1 |
InChI 键 |
CWOGQWPWTYDCOV-XKNYDFJKSA-N |
手性 SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N |
规范 SMILES |
CC(C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5-[(4-Chlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12906980.png)

